molecular formula C8H10N4O2 B8717791 7-Hydroxy-6-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one CAS No. 191656-02-7

7-Hydroxy-6-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one

Cat. No.: B8717791
CAS No.: 191656-02-7
M. Wt: 194.19 g/mol
InChI Key: IZIWONQLQCKKQI-UHFFFAOYSA-N
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Description

7-Hydroxy-6-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-6-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using air oxygen in the presence of a copper bromide (CuBr) and 1,10-phenanthroline system .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar oxidative cyclization techniques, with optimizations for yield and purity. The use of environmentally friendly oxidizers and catalysts is preferred to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-6-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizers like NaOCl, Pb(OAc)4, and MnO2 for oxidation reactions . For reduction reactions, reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used. Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce alcohols or amines. Substitution reactions can result in various substituted triazolopyrimidines.

Mechanism of Action

The mechanism of action of 7-Hydroxy-6-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) by binding to its active site and interfering with its function . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other proteins and enzymes, modulating their activity and affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-6-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

191656-02-7

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

7-hydroxy-6-propan-2-yl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C8H10N4O2/c1-4(2)5-6(13)11-8-9-3-10-12(8)7(5)14/h3-4,14H,1-2H3,(H,9,10,11,13)

InChI Key

IZIWONQLQCKKQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N2C(=NC=N2)NC1=O)O

Origin of Product

United States

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